molecular formula C13H8ClN3O2 B13217485 6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Cat. No.: B13217485
M. Wt: 273.67 g/mol
InChI Key: NAKIJWMBNCPCIR-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the class of triazolo-pyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a carboxylic acid group at the 8th position and a 4-chlorophenyl group at the 6th position. Triazolo-pyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. Industrial production typically involves optimizing reaction conditions for scalability, yield, and purity. Microwave-assisted synthesis is a promising approach due to its efficiency and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolo-pyridines, which can exhibit different biological activities depending on the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities

Properties

Molecular Formula

C13H8ClN3O2

Molecular Weight

273.67 g/mol

IUPAC Name

6-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C13H8ClN3O2/c14-10-3-1-8(2-4-10)9-5-11(13(18)19)12-15-7-16-17(12)6-9/h1-7H,(H,18,19)

InChI Key

NAKIJWMBNCPCIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=NC=N3)C(=C2)C(=O)O)Cl

Origin of Product

United States

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